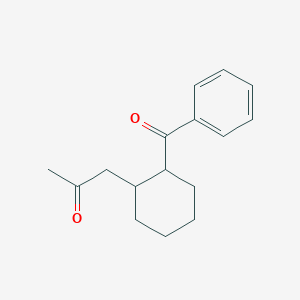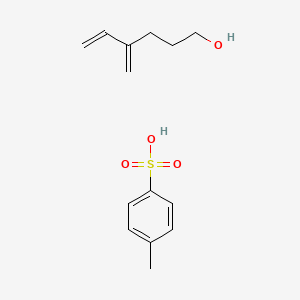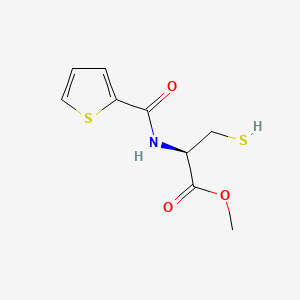
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C9H11NO3S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group The compound features a thienylcarbonyl group attached to the nitrogen atom of the cysteine, and a methyl ester group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(2-thienylcarbonyl) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thienylcarbonyl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Amides, other ester derivatives
Applications De Recherche Scientifique
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential role in modulating biological pathways involving cysteine residues.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester involves its interaction with biological molecules through its thiol and ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The ester group can undergo hydrolysis to release the active cysteine derivative, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Cysteine, N-(2-furylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-pyridylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-phenylcarbonyl)-, methyl ester
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies involving sulfur biochemistry.
Propriétés
Numéro CAS |
60654-21-9 |
|---|---|
Formule moléculaire |
C9H11NO3S2 |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
methyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C9H11NO3S2/c1-13-9(12)6(5-14)10-8(11)7-3-2-4-15-7/h2-4,6,14H,5H2,1H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
WLIPIVYUXABDSI-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
SMILES canonique |
COC(=O)C(CS)NC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




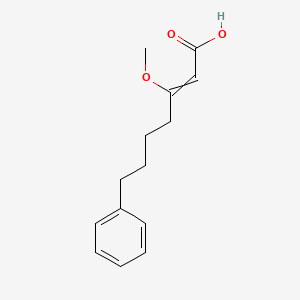

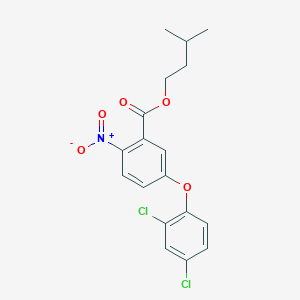
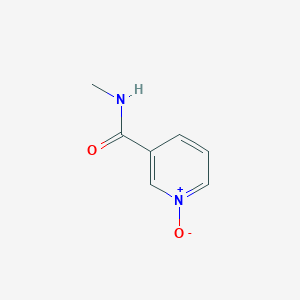
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
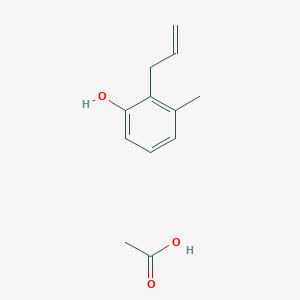
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
